Cas no 1261773-99-2 (2,3,4'-Tris-(trifluoromethyl)biphenyl)

2,3,4'-Tris-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by the presence of three trifluoromethyl groups at the 2, 3, and 4' positions. This structural configuration imparts enhanced thermal stability, chemical resistance, and lipophilicity, making it valuable in advanced material synthesis and pharmaceutical intermediates. The electron-withdrawing nature of the trifluoromethyl groups influences its reactivity, enabling selective functionalization in cross-coupling reactions. Its high purity and well-defined structure ensure consistency in research and industrial applications, particularly in the development of liquid crystals, agrochemicals, and specialty polymers. The compound’s stability under harsh conditions further supports its utility in high-performance applications.
2,3,4'-Tris-(trifluoromethyl)biphenyl structure
1261773-99-2 structure
Product Name:2,3,4'-Tris-(trifluoromethyl)biphenyl
CAS No:1261773-99-2
MF:C15H7F9
MW:358.201715707779
CID:4992654
Update Time:2025-05-21

2,3,4'-Tris-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,3,4'-Tris-(trifluoromethyl)biphenyl
    • Inchi: 1S/C15H7F9/c16-13(17,18)9-6-4-8(5-7-9)10-2-1-3-11(14(19,20)21)12(10)15(22,23)24/h1-7H
    • InChI Key: KMRZVGXNBUVASS-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)(F)F)=CC=CC=1C1C=CC(C(F)(F)F)=CC=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 412
  • XLogP3: 6.2
  • Topological Polar Surface Area: 0

2,3,4'-Tris-(trifluoromethyl)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009136-250mg
2,3,4'-Tris-(trifluoromethyl)biphenyl
1261773-99-2 97%
250mg
484.80 USD 2021-07-05
Alichem
A011009136-500mg
2,3,4'-Tris-(trifluoromethyl)biphenyl
1261773-99-2 97%
500mg
855.75 USD 2021-07-05
Alichem
A011009136-1g
2,3,4'-Tris-(trifluoromethyl)biphenyl
1261773-99-2 97%
1g
1,534.70 USD 2021-07-05

Additional information on 2,3,4'-Tris-(trifluoromethyl)biphenyl

Recent Advances in the Study of 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) in Chemical Biology and Pharmaceutical Research

The compound 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This polyfluorinated biphenyl derivative is characterized by the presence of three trifluoromethyl groups, which confer enhanced lipophilicity, metabolic stability, and binding affinity to biological targets. Recent studies have explored its utility as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions.

One of the key areas of investigation has been the synthesis and optimization of 2,3,4'-Tris-(trifluoromethyl)biphenyl derivatives for improved pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the biphenyl core, such as the introduction of heterocyclic substituents, could significantly enhance target selectivity and potency. The study utilized computational docking and molecular dynamics simulations to predict binding modes, followed by in vitro assays to validate the inhibitory effects on specific kinase targets implicated in cancer and inflammatory diseases.

In addition to its role in small-molecule drug development, 2,3,4'-Tris-(trifluoromethyl)biphenyl has also been investigated as a building block for advanced materials. A recent report in ACS Applied Materials & Interfaces highlighted its incorporation into liquid crystalline materials, where the trifluoromethyl groups contributed to unique mesophase behavior and thermal stability. These findings suggest potential applications in optoelectronic devices and sensors, expanding the compound's relevance beyond traditional pharmaceutical contexts.

Another notable advancement is the use of 2,3,4'-Tris-(trifluoromethyl)biphenyl in proteolysis-targeting chimeras (PROTACs). A 2024 study in Nature Chemical Biology detailed the design of bifunctional molecules incorporating this scaffold to selectively degrade disease-associated proteins. The trifluoromethyl groups were found to improve cellular permeability and proteasome recruitment efficiency, leading to enhanced degradation kinetics. This approach holds promise for targeting previously "undruggable" proteins in neurodegenerative disorders and oncology.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 2,3,4'-Tris-(trifluoromethyl)biphenyl-based compounds. Recent work in Organic Process Research & Development has addressed these issues by developing more efficient catalytic methods for introducing trifluoromethyl groups and optimizing purification protocols to achieve high yields and purity. These advancements are critical for transitioning from bench-scale research to clinical applications.

In conclusion, 2,3,4'-Tris-(trifluoromethyl)biphenyl (CAS: 1261773-99-2) represents a multifaceted tool in modern chemical biology and drug discovery. Its applications span from traditional small-molecule therapeutics to cutting-edge modalities like PROTACs and functional materials. Ongoing research continues to uncover new opportunities for this scaffold, underscoring its importance in addressing unmet medical needs and advancing biomedical innovation.

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